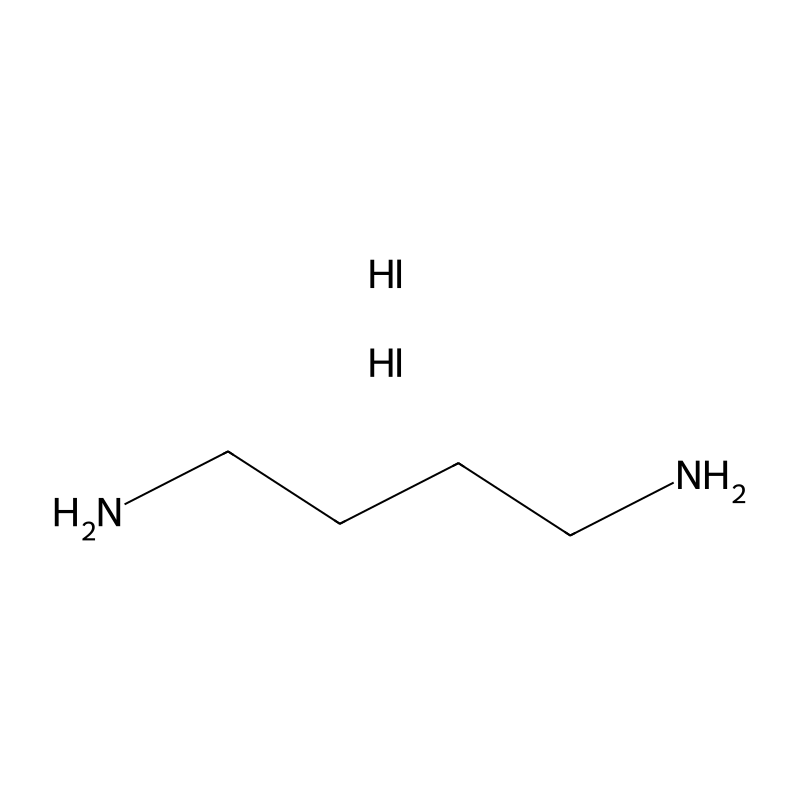

1,4-Diaminobutane Dihydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Diaminobutane Dihydroiodide (BDAI2, CAS: 916849-52-0) is a high-purity bivalent organic spacer cation primarily procured for the synthesis of Dion-Jacobson (DJ) 2D and quasi-2D perovskite solar cells (PSCs). Unlike monovalent cations that form van der Waals-gapped Ruddlesden-Popper phases, the four-carbon diammonium chain of BDAI2 spans the entire interlayer gap, directly bridging inorganic lead-halide octahedra. This structural feature eliminates weak van der Waals interactions, enhancing the mechanical rigidity and thermal stability of the resulting perovskite films. In industrial and advanced laboratory workflows, BDAI2 is utilized both as a bulk precursor additive to stabilize photoactive phases (such as α-CsPbI3) and as a targeted buried-interface passivator in inverted p-i-n device architectures, where it mitigates interfacial trap states and modulates energy level alignment [1].

Substituting BDAI2 with generic monovalent analogs like butylammonium iodide (BAI) or different chain-length diamines (e.g., EDAI2 or PDAI2) fundamentally alters the phase behavior and electronic landscape of the perovskite. Monovalent BAI induces a Ruddlesden-Popper phase with an outward interfacial dipole that favors electron extraction, whereas BDAI2 forms a Dion-Jacobson phase with an inward dipole and a specific valence band maximum (VBM) drop, dictating its specialized use in inverted architectures [1]. Furthermore, chain length is critical; substituting the 4-carbon BDAI2 with the 3-carbon PDAI2 can lead to the formation of non-perovskite phases in bulk 2D systems, severely degrading charge transport [2]. Consequently, buyers must procure the exact BDAI2 stoichiometry to ensure reproducible DJ-phase formation, predictable dipole orientation, and targeted defect passivation without compromising the 3D perovskite framework.

References

- [1] Dipole orientation-induced interfacial energy level alignment difference in 2D perovskite passivated 3D perovskite by in situ investigation. Sustainable Energy & Fuels, RSC (2025).

- [2] Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. Nanomaterials (2022).

Stabilization of the Photoactive α-Phase in All-Inorganic Perovskites

The incorporation of BDAI2 as a bulk additive fundamentally alters the phase stability of all-inorganic cesium lead iodide perovskites. Research demonstrates that adding a 0.025 molar ratio of BDAI2 (forming CsPbI3·0.025BDAPbI4) locks the material into the photoactive α-phase. While pristine CsPbI3 rapidly degrades to the non-photoactive yellow δ-phase under ambient conditions, the BDAI2-modified films retain the α-CsPbI3 phase for months at room temperature and exhibit significantly enhanced thermal stability under operational stress [1].

| Evidence Dimension | Phase retention at room temperature |

| Target Compound Data | Retains α-CsPbI3 phase for >1 month |

| Comparator Or Baseline | Pristine CsPbI3 (Rapid degradation to δ-phase) |

| Quantified Difference | Orders of magnitude increase in photoactive phase lifetime |

| Conditions | CsPbI3 films with 0.025 molar ratio BDAPbI4 vs pristine films |

Essential for procuring precursors for all-inorganic PSC manufacturing, where phase instability is the primary barrier to commercial viability.

Interfacial Dipole and Energy Level Alignment vs. Monovalent Spacers

BDAI2 provides a distinctly different electronic interface compared to its monovalent counterpart, butylammonium iodide (BAI). In situ vacuum evaporation studies reveal that BDAI2 creates an inward interfacial dipole of 0.11 eV and induces a 0.12 eV drop in the valence band maximum (VBM). In contrast, BAI creates an outward dipole and downward band bending which facilitates electron extraction[1]. This unique energetic signature of BDAI2 makes it a precise selection for modulating hole transfer in inverted p-i-n perovskite solar cells, where such dipole orientations are required to align with specific charge transport layers.

| Evidence Dimension | Interfacial Dipole Orientation and VBM Shift |

| Target Compound Data | Inward dipole (0.11 eV) with 0.12 eV VBM drop |

| Comparator Or Baseline | BAI (Outward dipole, downward band bending) |

| Quantified Difference | Reversal of dipole direction and distinct hole-transfer barrier profile |

| Conditions | In situ vacuum evaporation of passivation layers on MAPbI3 |

Forces a strict procurement choice between BDAI2 and BAI based on the specific charge extraction requirements of the device architecture.

Buried Interface Passivation and Efficiency Enhancement

When applied to the buried interface (bottom surface) of inverted perovskite solar cells, BDAI2 effectively suppresses undercoordinated lead and halide vacancy defects. Device testing shows that BDAI2 passivation increases the Power Conversion Efficiency (PCE) from a baseline of 18.6% to 20.5%, alongside a significant improvement in the fill factor (from 74.1% to 79.9%) [1]. The bifunctional ammonium groups of BDAI2 anchor to the substrate and the perovskite lattice simultaneously, reducing the trap-state density and mitigating non-radiative recombination at a critical device bottleneck.

| Evidence Dimension | Power Conversion Efficiency (PCE) and Fill Factor (FF) |

| Target Compound Data | 20.5% PCE, 79.9% FF |

| Comparator Or Baseline | Unpassivated baseline (18.6% PCE, 74.1% FF) |

| Quantified Difference | +1.9% absolute PCE, +5.8% absolute FF |

| Conditions | Inverted PSCs with BDAI2 applied at the buried perovskite/substrate interface |

Validates BDAI2 as a high-ROI procurement choice for boosting yield and efficiency in inverted PSC production lines.

Precursor for Dion-Jacobson (DJ) 2D Perovskite Synthesis

BDAI2 is the exact precursor required to synthesize DJ-phase 2D perovskites where the elimination of van der Waals gaps is necessary for enhanced structural rigidity and out-of-plane charge transport [1].

Buried Interface Passivator for Inverted p-i-n Architectures

Due to its specific inward dipole orientation and bifunctional anchoring capability, BDAI2 is the targeted choice for passivating the bottom interface of inverted perovskite devices, reducing trap densities without disrupting the 3D bulk[2].

Phase Stabilizer for All-Inorganic CsPbI3 Photovoltaics

BDAI2 serves as a critical bulk additive to lock cesium lead iodide into its photoactive α-phase, making it essential for the development of thermally stable, all-inorganic photovoltaic modules [3].

References

- [1] Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. ACS Omega (2026).

- [2] Dipole orientation-induced interfacial energy level alignment difference in 2D perovskite passivated 3D perovskite by in situ investigation. Sustainable Energy & Fuels, RSC (2025).

- [3] Bication lead iodide 2D perovskite component to stabilize inorganic α-CsPbI3 perovskite phase for high-efficiency solar cells. Science Advances (2017).